3,5-Bis(4-methoxybenzylidene)-4-piperidone belongs to a class of compounds known as piperidones. These compounds are cyclic ketones containing a six-membered ring with nitrogen. This specific derivative is characterized by two 4-methoxybenzylidene groups attached to the piperidone core. While no information is available on the specific compound you requested, 3,5-bis(4-methoxybenzylidene)-4-piperidone and its derivatives have shown potential for various biological activities, including anticancer and antiviral properties [, , ].
3,5-Bis(4-methoxybenzylidene)-4-piperidone can be synthesized via a Claisen-Schmidt condensation reaction between 4-piperidone and 4-methoxybenzaldehyde using an alkaline catalyst []. This reaction generally involves the formation of a carbon-carbon bond between a carbonyl compound (in this case, 4-piperidone) and an aromatic aldehyde (4-methoxybenzaldehyde).
Further modifications of the basic structure are possible, as demonstrated by the synthesis of 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one (curcumin derivate 5) []. This derivative was synthesized by reacting 3,5-bis(4-methoxybenzylidene)-4-piperidone with 1-bromo-3-chloropropane.
The crystal structures of 3,5-bis(4-methoxybenzylidene)-4-piperidone and its derivatives have been investigated using X-ray diffraction techniques [, ]. The central heterocyclic ring in 3,5-bis(4-methoxybenzylidene)-4-piperidone typically adopts a flattened boat conformation []. The pendant benzene rings are usually twisted from the heterocyclic ring planes in the same direction []. The exact conformation can vary depending on the specific substituents and crystal packing forces.
While the specific mechanism of action for 3,5-bis(4-methoxybenzylidene)-2,4-pyrrolidinedione is not covered in the provided papers, studies on 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), a structurally similar compound, suggest that these types of molecules may exert their biological activities by targeting specific proteins involved in cell signaling pathways [, ]. For instance, DiFiD has been shown to inhibit pancreatic cancer growth and angiogenesis by targeting the Notch signaling pathway [, ]. This compound reduces Notch-1 activation by decreasing the expression of its ligand Jagged-1 and two components of the γ-secretase enzyme complex, presenilin-1 and nicastrin [, ].
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: